molecular formula C10H16FNO4 B151264 (2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid CAS No. 681128-51-8

(2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid

Cat. No. B151264
M. Wt: 233.24 g/mol
InChI Key: YGWZXQOYEBWUTH-RNFRBKRXSA-N
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Description

The compound "(2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid" is a derivative of pyrrolidine, which is a five-membered lactam structure. It is a chiral molecule due to the presence of two stereocenters at positions 2 and 4 of the pyrrolidine ring. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis, and the presence of the fluorine atom at the 4-position can significantly influence the molecule's reactivity and physical properties.

Synthesis Analysis

The synthesis of related fluoropyrrolidine derivatives has been described in the literature. For instance, the synthesis of N-protected 4-fluoropyrrolidine-2-carbonyl fluorides, which are useful intermediates in medicinal chemistry, has been achieved in high yield by double fluorination of N-protected hydroxyproline with a sulfur trifluoride reagent . Although the exact synthesis of the title compound is not detailed in the provided papers, the methodologies described could be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of a closely related compound, "(2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid," has been analyzed by X-ray crystallography. The pyrrolidine ring in this compound adopts an envelope conformation, and the dihedral angles between the carboxyl group plane and the pyrrolidine ring, as well as the methoxy group, have been determined . This information can provide insights into the likely conformation of the fluorinated derivative, although the presence of the fluorine atom could introduce some differences in the molecular geometry.

Chemical Reactions Analysis

Fluorinated pyrrolidines are known to be valuable synthons in medicinal chemistry, particularly as inhibitors of dipeptidyl peptidase IV . The presence of the fluorine atom can enhance the molecule's stability and its ability to form specific interactions with biological targets. The Boc-protected fluoropyrrolidine can be further converted into various intermediates such as amides, esters, and nitriles, which can be useful in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated pyrrolidines are influenced by the presence of the fluorine atom, which is highly electronegative. This can affect the acidity of protons adjacent to the fluorine, the lipophilicity of the molecule, and its overall stability. The Boc group also adds steric bulk and protects the amine functionality during synthetic procedures. The exact properties of the title compound would need to be determined experimentally, but they are likely to be similar to those of related compounds described in the literature .

Scientific Research Applications

Medicinal Chemistry Applications

4-Fluoropyrrolidine derivatives, including "(2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid," are instrumental in medicinal chemistry, especially as dipeptidyl peptidase IV inhibitors. The synthesis of N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides showcases the utility of these compounds as synthons for developing useful medicinal intermediates like amides and esters. These fluorinated pyrrolidine derivatives serve as crucial intermediates in the synthesis of potential pharmacological agents due to their enantiomeric purity and efficiency in synthesis steps R. Singh, T. Umemoto, 2011.

Synthesis and Structural Analysis

The compound has also been explored for its synthetic versatility in creating structurally complex and biologically relevant molecules. For example, its derivatives have been synthesized to study their antibacterial activities, showing promising results against various bacterial strains. This highlights the compound's role in the development of new antibacterial agents Zhong-Cheng Song, Gaofeng Ma, Hailiang Zhu, 2015.

Supramolecular Chemistry

In supramolecular chemistry, the exploration of the compound's derivatives has led to insights into the formation of molecular assemblies. Studies on biocompatible chiral Thiazolidine-4-carboxylic acid derivatives have shown how the supramolecular aggregation behavior of these molecules can lead to the formation of molecular assemblies with potential applications in gas storage, biosensing, and catalysis R. M. Jagtap, S. Pardeshi, Aiman Nabi, Z. Hussain, S. H. Mir, M. Rizvi, 2018.

Material Science

Its derivatives have also found applications in material science, particularly in the synthesis of polymers and organic materials. The solubility, stability, and dissociation constants of various derivatives have been studied, providing valuable information for the development of new materials with specific properties P. Butvin, J. AL-JA’AFREH, J. Svetlik, E. Havránek, 2000.

properties

IUPAC Name

(2R,4R)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGWZXQOYEBWUTH-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4R)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid

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